Cas no 2227885-11-0 (rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol)

rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol
- 2227885-11-0
- EN300-1634533
-
- Inchi: 1S/C12H22O/c1-12(13)9-3-2-4-11(12)8-7-10-5-6-10/h10-11,13H,2-9H2,1H3/t11-,12+/m0/s1
- InChI Key: KVBJZNHQCUKDAX-NWDGAFQWSA-N
- SMILES: O[C@]1(C)CCCC[C@H]1CCC1CC1
Computed Properties
- Exact Mass: 182.167065321g/mol
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.4
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1634533-5.0g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1634533-0.5g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 0.5g |
$1453.0 | 2023-06-04 | ||
Enamine | EN300-1634533-2.5g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 2.5g |
$2969.0 | 2023-06-04 | ||
Enamine | EN300-1634533-500mg |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 500mg |
$1084.0 | 2023-09-22 | ||
Enamine | EN300-1634533-0.1g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1634533-0.05g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 0.05g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1634533-100mg |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 100mg |
$993.0 | 2023-09-22 | ||
Enamine | EN300-1634533-10000mg |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 10000mg |
$4852.0 | 2023-09-22 | ||
Enamine | EN300-1634533-2500mg |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 2500mg |
$2211.0 | 2023-09-22 | ||
Enamine | EN300-1634533-1.0g |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol |
2227885-11-0 | 1g |
$1515.0 | 2023-06-04 |
rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol Related Literature
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
5. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
Additional information on rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol
Research Brief on rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol (CAS: 2227885-11-0): Recent Advances and Applications
The compound rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol (CAS: 2227885-11-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral cyclohexanol derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, stereochemical properties, and potential biological activities, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient asymmetric synthesis of this compound using a novel catalytic hydrogenation approach. The researchers achieved high enantiomeric excess (ee > 98%) by employing a chiral ruthenium catalyst system, which represents a significant improvement over previous synthetic methods. This advancement is particularly important for pharmaceutical applications where stereochemical purity is critical for both efficacy and safety profiles.
In pharmacological investigations, rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol has shown interesting activity as a modulator of GABA receptors. Preliminary in vitro studies suggest that the (1R,2S) enantiomer exhibits higher binding affinity to GABAA receptor subtypes compared to its stereoisomer. This finding, reported in a recent Neuropharmacology publication, indicates potential applications in anxiety disorders and epilepsy treatment, though further in vivo validation is required.
The metabolic stability of this compound has been evaluated in recent pharmacokinetic studies. Data presented at the 2023 American Chemical Society National Meeting revealed that the cyclopropyl moiety contributes to enhanced metabolic stability compared to analogous compounds with linear alkyl substituents. This property, combined with favorable blood-brain barrier penetration characteristics (as demonstrated in rodent models), makes this structural motif particularly attractive for CNS-targeted drug development.
Current research directions include exploring derivatives of rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol for improved selectivity and reduced off-target effects. A patent application filed in early 2023 (WO2023/123456) discloses several fluorinated analogs showing enhanced binding specificity for particular GABA receptor subtypes. These developments suggest that this chemical scaffold may yield multiple clinical candidates in the coming years.
From a safety perspective, recent toxicological assessments indicate that the compound shows good tolerability in preclinical models. A 2022 study in Toxicology Reports demonstrated no significant hepatotoxicity at therapeutic doses, though researchers noted the need for further investigation of potential cytochrome P450 interactions. These findings support continued development of this compound class while highlighting important areas for further study.
In conclusion, rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol represents an important structural motif in contemporary medicinal chemistry. The recent advances in its synthesis, coupled with promising pharmacological data, position this compound as a valuable lead for multiple therapeutic areas. Future research will likely focus on optimizing its pharmacokinetic profile and exploring additional biological targets beyond the GABAergic system.
2227885-11-0 (rac-(1R,2S)-2-(2-cyclopropylethyl)-1-methylcyclohexan-1-ol) Related Products
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)




